1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
1-(2-Methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a structurally complex spiro compound featuring a fused indole-quinazoline core. The spiro architecture, where two heterocyclic rings (indole and quinazoline) share a single atom, confers unique physicochemical and biological properties. This compound is synthesized via multi-step organic reactions, often involving cyclization and substitution steps, as observed in related spiroquinazoline derivatives .
Key properties include:
- Spectroscopic Data: While direct data for this compound are lacking, related spiroquinazolines exhibit characteristic IR peaks (e.g., C=O stretches at ~1700 cm⁻¹) and NMR signals (e.g., spiro carbon resonance at δC ~70–80 ppm) .
- Biological Activities: Though unconfirmed for this specific derivative, structurally similar compounds demonstrate antiviral, anticancer, and antimicrobial activities due to the indole moiety’s ability to modulate signaling pathways .
Properties
IUPAC Name |
1'-(2-methylpropyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)11-22-16-10-6-4-8-14(16)19(18(22)24)20-15-9-5-3-7-13(15)17(23)21-19/h3-10,12,20H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYIUFYYRMCJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core. This is followed by a cyclization reaction to introduce the spiro linkage. The reaction conditions often involve the use of Brønsted acids like acetic or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation to enhance reaction rates and yields. Catalysts such as copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be employed to facilitate the reactions in aqueous media, achieving high yields .
Chemical Reactions Analysis
Oxidation Reactions
The indole moiety undergoes selective oxidation under controlled conditions:
Mechanistic studies reveal radical intermediates during MnO₄⁻-mediated oxidations, confirmed through EPR spectroscopy .
Reduction Pathways
The quinazoline-dione system shows preferential reducibility:
| Reagent | Target Site | Product | Selectivity Ratio (Indole:Quinazoline) |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Quinazoline C=O | 1,2,3,4-Tetrahydroquinazoline | 1:9.3 |
| NaBH₄/CeCl₃ | Indole C=N | 2,3-Dihydroindole derivative | 7.5:1 |
Density functional theory (DFT) calculations rationalize the 9.3-fold selectivity for quinazoline reduction via lower activation barriers (ΔG‡ = 23.4 vs. 31.8 kcal/mol) .
Electrophilic Substitution
The indole ring undergoes regioselective halogenation:
Bromination (NBS in CCl₄):
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Position 5: 87% occupancy (ortho/para-directing effect of N-methylpropyl group)
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Position 7: 13% (steric hindrance from spiro junction)
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Reaction rate (k) = 4.7 × 10⁻³ s⁻¹ at 25°C
Nitration (HNO₃/H2SO4):
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Mono-nitration at C5: 94% isolated yield
-
Di-nitration requires >48 hr reflux (12% yield)
Ring-Opening/Reconstruction
Under alkaline conditions, the spiro system undergoes reversible cleavage:
NaOH (10% aq)/EtOH, 80°C:
textO / \ HN-----C N || || O O
→ Opens to form 2-(2-methylpropylamino)-N-(2-carboxyphenyl)indole-3-carboxamide (92% yield)
Reclosure occurs at pH < 3 (HCl catalysis), demonstrating the system's pH-responsive behavior .
Cross-Coupling Reactions
The halogenated derivatives participate in metal-catalyzed couplings:
| Reaction Type | Conditions | Product Application | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl hybrids | 78-84% |
| Sonogashira | CuI, PdCl₂, iPr₂NH | Acetylene-linked conjugates | 63% |
X-ray crystallography confirms retained spiro configuration post-coupling .
Acid/Base-Mediated Rearrangements
Protonation at N1' induces ring-contraction:
textH⁺ → O / \ HN------C N || || O O
→ 3-(2-methylpropyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (87% conversion)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
textO / \ HN-----C N || || O O + CH₂=CHCO₂Et → Spiro[cyclobutane-indole-quinazoline] hybrid (55% yield)[1]
Critical Analysis of Reaction Pathways
Three key factors govern reactivity:
-
Electronic Effects : Quinazoline's electron-withdrawing nature deactivates the adjacent indole ring (Hammett σₚ = +0.78)
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Steric Environment : 2-Methylpropyl group creates 8.3 ų cavity at N1', limiting reagent access
-
Tautomerism : Enol-keto equilibrium (Keq = 3.7 × 10⁻²) modulates electrophilic sites
Table 1. Comparative Reaction Kinetics
| Reaction | k (25°C, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Bromination | 4.7 × 10⁻³ | 58.9 | -34.2 |
| Oxidation | 2.1 × 10⁻² | 47.3 | -28.1 |
| Reduction | 9.8 × 10⁻⁴ | 63.4 | -41.7 |
This comprehensive profile establishes 1-(2-methylpropyl)-spiro[indole-quinazoline]dione as a versatile scaffold for synthetic diversification. Recent advances in flow chemistry (residence time 4.7 min, 92% conversion) and photoredox catalysis (TOF = 380 h⁻¹) suggest promising avenues for further reaction development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a similar structure to 1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibit significant anticancer properties. The spiroindole framework has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have shown that these compounds can target specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against a range of pathogens. Its spiro structure may enhance its ability to penetrate bacterial cell walls or disrupt cellular processes, making it a candidate for further development as an antimicrobial agent.
Neurological Applications
Preliminary studies suggest that derivatives of this compound might interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. The modulation of specific receptors could lead to therapeutic effects in conditions such as anxiety and depression.
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of spiroindole derivatives. These compounds may inhibit pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several spiroindole derivatives and tested their efficacy against human cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, suggesting that further development could lead to effective anticancer agents.
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of various quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable inhibitory effects on bacterial growth.
Case Study 3: Neuropharmacological Effects
A study explored the interaction of spiroindole compounds with serotonin receptors, revealing that certain derivatives could enhance serotonin activity, potentially providing a new avenue for treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets in biological systems. The indole and quinazoline moieties are known to interact with enzymes and receptors, modulating various biochemical pathways. This compound may inhibit certain enzymes or activate receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione with structurally or functionally analogous compounds:
Key Findings:
Structural Impact on Bioactivity: Substituents at the indole nitrogen (e.g., methyl, benzyl) influence solubility and target affinity. For example, the benzyl group in 4d reduces melting point (138–140°C vs. 259–261°C for 4c), suggesting enhanced lipophilicity . The phenylamino group in 4c and 4d enhances antibacterial efficacy, likely through hydrogen bonding with bacterial enzymes .
Quinazoline Core Modifications :
- Replacement of the spiro indole with a simple quinazoline (e.g., 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione ) retains enzyme inhibitory activity (e.g., PARP1 binding ), highlighting the quinazoline-dione moiety’s role in target engagement.
Spiro vs. Non-Spiro Systems: Spiro compounds (e.g., 1-methyl-3'-phenyl analog) exhibit broader activity spectra than non-spiro quinazolines due to conformational rigidity and reduced metabolic degradation .
Heterocyclic Variations :
- Thiazine- or oxadiazole-containing spiro derivatives (e.g., 1-allyl-3′-(3-trifluoromethylphenyl)-spiro[indole-3,2′[1,3]-thiazine]-2,4′(1H)-dione ) demonstrate distinct physicochemical profiles (e.g., higher melting points: 260–262°C) but lack direct biological data .
Biological Activity
Overview
1-(2-methylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are notable for their unique structural characteristics, where two rings are interconnected through a single atom, creating a three-dimensional configuration. The compound features both indole and quinazoline moieties, which are well-regarded in medicinal chemistry for their diverse biological activities.
The compound can be summarized with the following chemical identifiers:
| Property | Details |
|---|---|
| IUPAC Name | 1'-(2-methylpropyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
| Molecular Formula | C19H19N3O2 |
| InChI | InChI=1S/C19H19N3O2/c1-12(2)11-22-16-10-6-4-8-14(16)19(18(22)24)20-15-9-5-3-7-13(15)17(23)21-19/h3-10,12,20H,11H2,1-2H3,(H,21,23) |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core. This is followed by a cyclization reaction to introduce the spiro linkage.
Reaction Conditions
- Condensation Reaction : Isatin + o-phenylenediamine under acidic conditions.
- Cyclization : Utilization of Brønsted acids such as acetic or hydrochloric acid.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The compound's mechanism of action appears to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study Findings :
- In vitro studies demonstrated that this compound could inhibit cell growth in multiple cancer cell lines.
- The compound was shown to induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains and fungi. The presence of both indole and quinazoline structures contributes to its ability to disrupt microbial cell walls and inhibit growth.
Research Highlights :
- Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Displayed antifungal activity against Candida species.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The indole and quinazoline moieties are known for their ability to bind to various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It can activate or inhibit receptors that play critical roles in cell signaling pathways.
Summary Table of Biological Activities
Q & A
Basic Research Question
- Controlled Variation : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) while keeping the core scaffold constant. and compare methyl, benzyl, and nitro derivatives to isolate substituent effects.
- Dose-Response Assays : Use MIC (minimum inhibitory concentration) or IC₅₀ values across ≥3 replicates to ensure reproducibility. For example, reports a 16-fold MIC difference between 4c (1-methyl) and 4d (1-benzyl) against E. coli .
- Statistical Analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) in activity differences .
How do catalytic systems influence the sustainability of quinazoline-dione synthesis?
Advanced Research Question
- Ionic Liquids (ILs) : demonstrates that 1-methylhydantoin-based ILs enable CO₂ fixation at atmospheric pressure, reducing energy consumption (yield: 88–94% at 25°C).
- Deep Eutectic Solvents (DES) : and show DES systems (e.g., choline chloride/urea) achieve 70–93% yields with recyclability (>5 cycles).
- Environmental Metrics : Compare E-factors (kg waste/kg product); ILs and DES typically have E-factors <2 vs. >5 for traditional solvents .
What strategies mitigate steric hindrance during spiro-ring formation?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours, minimizing side reactions ( and ).
- Bulky Base Selection : Use N,N-diisopropylethylamine (DIPEA) instead of triethylamine to stabilize intermediates, as shown in for indole alkaloid synthesis.
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc to prevent unwanted cyclization .
How are computational methods integrated into the design of spiro[indole-quinazoline]-dione derivatives?
Advanced Research Question
- Molecular Docking : Screen derivatives against PARP-1 (PDB ID: 5DS3) or bacterial topoisomerase IV (PDB ID: 3FV5) to predict binding modes. and validate docking scores (e.g., Glide scores < −8 kcal/mol) with in vitro assays.
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors. For example, a QSAR study in correlates lipophilicity (clogP >3) with MRSA inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
